molecular formula C5H4N4O B12226944 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)

Cat. No.: B12226944
M. Wt: 136.11 g/mol
InChI Key: DDAXVWRXGBQKGK-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with formamide or formic acid under reflux conditions . Another approach includes the use of ultrasonic-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) stands out due to its specific inhibition of CDK2, making it a promising candidate for targeted cancer therapy. Its unique structure also allows for various chemical modifications, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2,4H,(H,6,7,10)

InChI Key

DDAXVWRXGBQKGK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(N=CNC2=O)N=N1

Origin of Product

United States

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